D-AP3 (D-AP3) is an isomer of L-2-amino-3-phosphonopropionate (L-AP3), a compound known to interact with metabotropic glutamate receptors (mGluRs). [] While L-AP3 exhibits a partial agonist/antagonist profile at mGluRs, D-AP3 appears to have a weaker or absent effect on these receptors. [] This difference in activity highlights the stereoselectivity of these compounds at mGluRs. D-AP3 serves as a valuable tool in scientific research, particularly in studies investigating the role of mGluRs in various physiological and pathological processes.
3-Phosphono-D-alanine is a phosphonate analogue of the amino acid D-alanine, which plays a significant role in various biochemical processes. This compound is characterized by the presence of a phosphonate group, which imparts unique properties compared to its natural counterparts. The phosphonate group enhances the stability and bioavailability of the molecule, making it a valuable tool in biochemical research and applications.
3-Phosphono-D-alanine can be synthesized through various chemical methods, including the use of phosphonates and amino acids as starting materials. It is often derived from D-alanine through phosphorylation reactions, which introduce the phosphonate group into the molecular structure.
3-Phosphono-D-alanine is classified as an amino acid derivative and a phosphonic acid analogue. Its structural modifications allow it to function in biological systems similarly to D-alanine while exhibiting distinct chemical properties due to the presence of the phosphonate group.
The synthesis of 3-Phosphono-D-alanine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted under acidic or basic conditions to facilitate the formation of the desired product while minimizing side reactions.
The molecular structure of 3-Phosphono-D-alanine features a central carbon atom bonded to an amino group (–NH2), a carboxylic acid group (–COOH), and a phosphonate group (–PO(OR)2), where R represents alkyl groups. The presence of these functional groups contributes to its unique chemical behavior.
3-Phosphono-D-alanine participates in several important chemical reactions:
Understanding the kinetics and mechanisms of these reactions is crucial for optimizing synthetic pathways and exploring potential applications in drug design and biochemistry.
The mechanism of action of 3-Phosphono-D-alanine primarily involves its role as a substrate or inhibitor in enzymatic reactions. For instance, it can mimic natural substrates in pathways involving D-alanine metabolism or protein phosphorylation processes.
Research indicates that 3-Phosphono-D-alanine can effectively inhibit certain enzymes by mimicking their natural substrates, thereby influencing metabolic pathways. This property makes it an attractive candidate for studying enzyme kinetics and regulation.
3-Phosphono-D-alanine has several scientific uses:
The enzymatic machinery for 3-phosphono-D-alanine (PnAla) biosynthesis originates from evolutionary innovations in Streptomyces phosphonate pathways. Central to this process is phosphoenolpyruvate mutase (PepM), which catalyzes the thermodynamically unfavorable isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This C–P bond-forming reaction represents a conserved ancestral step in phosphonate biosynthesis [1]. Subsequent amination of PnPy to PnAla is mediated by pyridoxal-5′-phosphate (PLP)-dependent aminotransferases (e.g., PnaA in Streptomyces), which evolved from alanine decarboxylase homologs through neofunctionalization. These enzymes acquired specificity for phosphonate substrates while retaining core structural motifs for α-keto acid transamination [1] [5]. Genomic analyses reveal that pnaA clusters with pepM and ATP-grasp ligases (pnaB/pnaC) across diverse bacterial lineages, indicating an ancient, vertically inherited pathway optimized for phosphonoalamide production. The stereochemical preference for D-enantiomers in phosphonopeptides suggests selective pressure for metabolic compatibility with ribosomal peptide synthesis [5] [6].
PnAla serves as a nodal metabolite interfacing phosphonate biochemistry with central amino acid metabolism. Isotopic tracer studies using Streptomyces cultures reveal that PnAla enters serine-glycine pathways via enzymatic promiscuity of serine hydroxymethyltransferase (SHMT). This enzyme typically converts serine to glycine using tetrahydrofolate (THF), but it also processes PnAla as an alternative substrate, generating 3-phosphonoglycine—a precursor for unconventional one-carbon metabolism [3] [9]. Metabolic flux analysis (MFA) in Aldh1l1 knockout models demonstrates disrupted serine-glycine equilibria, with hepatic PnAla accumulation correlating with:
Table 1: Metabolic Flux Distribution in Serine-Glycine Pathways with PnAla Integration
Metabolic Parameter | Wild-Type | ALDH1L1 Knockout | Change |
---|---|---|---|
Glycine synthesis rate (nmol/g/h) | 12.5 ± 1.2 | 7.3 ± 0.8 | ↓42%* |
Serine → Glycine flux | 100% | 62% | ↓38%* |
PnAla accumulation (μM) | 0.5 ± 0.1 | 3.2 ± 0.4 | ↑540%* |
Serine:Glycine ratio | 1.8 ± 0.2 | 4.5 ± 0.3 | ↑150%* |
*p < 0.01 vs. wild-type
[3] [9]
This flux rerouting starves glutathione synthesis and purine biosynthesis while diverting carbon toward phosphonolipid assembly—a critical adaptation in phosphonate-producing microbes [9].
The phosphonate moiety of PnAla requires specialized cofactor-dependent enzymes for activation and transfer:
PLP-Dependent Transaminases (PnaA): Catalyze reversible PnPy ↔ PnAla conversion using glutamate as the amino donor. Structural studies reveal a conserved lysine residue (K287) forming a Schiff base with PLP, while Arg72 coordinates the phosphonate group, enabling stereoselective amination [1] [4].
ATP-Grasp Ligases (PnaB/PnaC): Mediate phosphonopeptide bond formation. PnaC exhibits unprecedented promiscuity, synthesizing >180 dipeptides from PnAla and proteogenic amino acids. Kinetic profiling shows 10-fold higher kcat/KM for D-Ala vs. L-Ala, indicating enantioselectivity for D-configurations [1].
Reverse Transcriptase Mimetics: Engineered HIV-1 RT utilizes PnAla-phosphoramidate deoxynucleotides (e.g., 3-phosphono-L-Ala-dAMP) as pyrophosphate mimics. Molecular modeling confirms Mg2+ coordination by phosphonate oxygens, replicating γ-phosphate geometry in dNTPs. This enables DNA synthesis with 95% efficiency at 50 μM—comparable to natural dNTPs [4] [10].
Table 2: Cofactor-Dependent Enzymes in PnAla Metabolism
Enzyme | Cofactor | Reaction | Catalytic Efficiency |
---|---|---|---|
PnaA aminotransferase | PLP | PnPy + Glu → PnAla + α-KG | kcat = 15 s⁻¹, KM = 80 μM |
PnaC dipeptide ligase | ATP | PnAla + AA1 → Phosphonodipeptide | Generates 181 dipeptides |
HIV-1 RT | Mg2+ | dNMP-PnAla + DNA → DNA+1 + PnAla | 95% incorporation at 50 μM |
Efficient phosphonopeptide assembly requires spatial organization to minimize phosphonate diffusion and hydrolysis. Streptomyces orchestrates this via:
Metabolic Channeling: PnAla transfers directly from PnaA to PnaC within a transient multi-enzyme complex, increasing tripeptide yield 8-fold compared to reconstituted systems with free enzymes. Stopped-flow kinetics show lag time reduction (≤0.5 s) in phosphonoalamide synthesis, confirming direct intermediate transfer [1] [8].
Electrostatic Guidance: Positively charged interfaces in the PnaB/PnaC complex create a continuous electrostatic channel, steering the anionic phosphonate group between active sites. Surface plasmon resonance confirms high-affinity binding (KD = 120 nM) between PnaC’s C-terminal domain and PnAla [8].
Scaffold Protein Mimicry: Synthetic complexes inspired by cellulosomes use cohesin-dockerin interactions to colocalize PepM, PnaA, and PnaC on protein scaffolds. Fusion enzymes with (G4S)3 linkers enhance phosphonoalamide titer 12-fold by optimizing inter-enzyme distances (≤20 Å) for substrate tunneling [8]. These mechanisms collectively prevent phosphonate hydrolysis (<5% loss vs. 35% in free enzyme systems) and enable antimicrobial phosphonopeptide synthesis at physiologically relevant rates [1] [8].
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